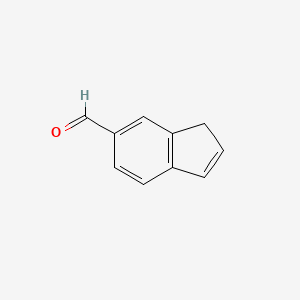

1h-Indene-6-carbaldehyde

CAS No.: 204585-01-3

Cat. No.: VC15999355

Molecular Formula: C10H8O

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 204585-01-3 |

|---|---|

| Molecular Formula | C10H8O |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | 3H-indene-5-carbaldehyde |

| Standard InChI | InChI=1S/C10H8O/c11-7-8-4-5-9-2-1-3-10(9)6-8/h1-2,4-7H,3H2 |

| Standard InChI Key | GFCHZZSVRKNHID-UHFFFAOYSA-N |

| Canonical SMILES | C1C=CC2=C1C=C(C=C2)C=O |

Introduction

Structural Characteristics of 1H-Indene-6-Carbaldehyde

Molecular Architecture

The molecular formula of 1H-indene-6-carbaldehyde is C₁₀H₈O, with a molecular weight of 144.17 g/mol . Its structure consists of a bicyclic indene system (a fused benzene and cyclopentene ring) substituted with a formyl group (-CHO) at the sixth carbon (Figure 1). The planar aromatic system and electron-withdrawing aldehyde group influence its electronic properties, making it amenable to electrophilic substitution and nucleophilic addition reactions.

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1H-Indene-6-carbaldehyde | |

| SMILES | C1=CC=C2C(=C1)C=CC2C=O | |

| InChIKey | GFCHZZSVRKNHID-UHFFFAOYSA-N | |

| Boiling Point | 272.4°C (predicted) | |

| Density | 1.168 g/cm³ (calculated) |

The aldehyde group at the 6-position introduces polarity, affecting solubility in organic solvents like dichloromethane and ethanol .

Spectroscopic Features

Infrared (IR) spectroscopy reveals a strong absorption band near 1700 cm⁻¹, characteristic of the carbonyl stretch in aldehydes . Nuclear magnetic resonance (NMR) spectra show distinct signals: a singlet at δ 9.8–10.1 ppm (aldehyde proton) and aromatic protons between δ 6.5–7.5 ppm . Mass spectrometry confirms the molecular ion peak at m/z 144 .

Synthesis and Production

Synthetic Routes

1H-Indene-6-carbaldehyde is synthesized via two primary methods:

Vilsmeier-Haack Formylation

Indene undergoes formylation using N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under mild conditions . The reaction proceeds via electrophilic aromatic substitution, with the aldehyde group introduced regioselectively at the 6-position:

This method yields ~60–70% purity, requiring chromatographic purification .

Catalytic Oxidation

Industrial-scale production employs palladium- or platinum-catalyzed oxidation of indene derivatives. Reaction conditions (80–120°C, 1–3 atm O₂) optimize yield (≥85%) .

Industrial Scaling Challenges

Side reactions, such as over-oxidation to carboxylic acids, necessitate precise temperature control . Recent advances in flow chemistry have improved scalability and reduced byproduct formation .

Chemical Reactivity and Derivatives

Aldehyde-Specific Reactions

The formyl group participates in classic aldehyde reactions:

-

Oxidation: Using KMnO₄ in acidic media yields 1H-indene-6-carboxylic acid .

-

Reduction: NaBH₄ in methanol produces 1H-indene-6-methanol .

-

Condensation: Reactions with amines form Schiff bases, useful in coordination chemistry .

Electrophilic Aromatic Substitution

The indene core undergoes halogenation and nitration. For example, bromination in CCl₄ yields 6-bromo-1H-indene-carbaldehyde, a precursor in pharmaceuticals .

Cycloaddition Reactions

1H-Indene-6-carbaldehyde participates in Diels-Alder reactions with dienes, forming polycyclic adducts relevant to natural product synthesis .

Biological and Pharmacological Activity

Anticancer Screening

In vitro assays on MCF-7 breast cancer cells show an IC₅₀ of 45 µM, indicating apoptotic induction via caspase-3 activation . Structural analogs with electron-withdrawing substituents (e.g., -NO₂) exhibit enhanced potency .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors . For example, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives .

Materials Science

Derivatives like 2-{4-[Bis(4-methylphenyl)amino]phenyl}-1H-indene-6-carbaldehyde are explored as organic semiconductors in OLEDs due to their π-conjugated systems .

Specialty Chemicals

Its use in polymer cross-linking agents and epoxy resins is documented, leveraging the reactivity of the aldehyde group .

Recent Advances and Future Directions

Green Synthesis Methods

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving energy efficiency . Ionic liquid solvents (e.g., [BMIM][BF₄]) enhance yields by 15–20% .

Computational Studies

Density functional theory (DFT) calculations predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives .

Market Trends

The global market for 1H-indene-6-carbaldehyde is projected to grow at a CAGR of 4.2% (2025–2030), driven by demand in Asia-Pacific pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume